molecular formula C25H31N5O2 B2380042 Orexin receptor antagonist 2 CAS No. 1457940-75-8

Orexin receptor antagonist 2

カタログ番号 B2380042
CAS番号: 1457940-75-8
分子量: 433.556
InChIキー: GKTSTVGKOKZFKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orexin receptor antagonist 2 (also known as Orexin 2 Receptor Antagonists or OX2R) is a potent orexin receptor antagonist . It inhibits the effect of orexin by acting as a receptor antagonist of one or both of the orexin receptors, OX1 and OX2 . Medical applications include treatment of sleep disorders such as insomnia .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . Their agonist activities against orexin receptors were evaluated .


Molecular Structure Analysis

Computational analyses of the X-ray model of OX2R co-crystallized with suvorexant (PDB ID: 4S0V) revealed that the antagonist is bound to the active site of the receptor mainly by van der Waals interactions and hydrogen bonds, intermediated by water molecules in some cases .


Chemical Reactions Analysis

Orexin receptor antagonists (ORAs) can selectively bind to orexin receptor 1 (OX1R) and/or orexin receptor 2 (OX2R) to exert a competitive inhibitory effect, thereby promoting sleep and mitigating insomnia .

科学的研究の応用

Orexin System and Cancer Research

Orexin receptor antagonists, including Orexin Receptor Antagonist 2 (ORA-2), are gaining attention in cancer research. The activation of the Orexin 1 receptor, a part of the orexin system, has been found to trigger apoptosis in several cancer cell lines. This suggests a potential role for ORA-2 in cancer treatment, as part of the orexin system which is highly conserved and involved in various disorders (Boss & Roch, 2017).

Orexin System in Sleep/Wake Disorders

The orexin system, consisting of orexin 1 and 2 receptors and two neuropeptide agonists, has been a target for treating disorders like narcolepsy and insomnia. Dysfunction or deletion of this system has been linked to narcolepsy, a condition characterized by excessive daytime sleepiness. This has led to efforts in developing antagonists like ORA-2 to treat insomnia and potentially narcolepsy (Roecker et al., 2016).

Structural Insights and Drug Development

Research on orexin receptor antagonists, including ORA-2, has evolved rapidly, moving from the discovery of orexin peptides to clinical trials for insomnia treatment. The development of selective ORA-2 has involved overcoming challenges like reversible CYP inhibition and bioactivation. This research highlights the complexity and significance of structural modifications in drug design for sleep disorders (Roecker et al., 2014).

Interaction Studies for Orexin Antagonists

Investigations into the interactions between orexin receptors, orexin peptides, and small molecule orexin antagonists have been significant. Studies on mutant orexin receptors have identified key domains for ligand binding, revealing insights into how ORA-2 and similar compounds interact with these receptors. This research is crucial for understanding the binding dynamics and functional activity of orexin antagonists (Tran et al., 2011).

Orexin Antagonists in Treating Sleep Disorders

The quest for effective treatments for insomnia has led to the identification of dual orexin receptor antagonists (DORAs), including compounds like ORA-2. These antagonists are in clinical trials for insomnia treatment, reflecting the orexin system's potential as a therapeutic target for sleep/wake disorders, stress, anxiety, addiction, and eating disorders (Boss et al., 2020).

作用機序

Lemborexant is a dual orexin receptor antagonist. It is a reversible, competitive antagonist that binds rapidly to both orexin receptors 1 and 2, with greater affinity for orexin receptor 2. It thus blocks binding of orexin A and B to orexin receptors 1 and 2 respectively .

Safety and Hazards

There is a general concern that hypnotic drugs may impair physical and cognitive functions, causing muscle relaxation, ataxia, loss of balance, retrospective amnesia, attention deficits and slowed reaction times . Patients may temporarily lose mobility in response to hypnotic drugs and fail to respond appropriately, causing a fall or traffic accident .

将来の方向性

High-quality clinical trials in insomnia populations are needed which directly compare authorized ORAs and investigate non-approved ORAs, the use of ORAs in comorbid insomnia, and the orexin signaling system pathophysiology in insomnia . There is an urgent need to discover novel orexin receptor antagonists from traditional Chinese medicine plants or herbs for insomnia treatment, and a new molecular framework can provide clinical studies on insomnia with more feasibility .

特性

IUPAC Name

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSTVGKOKZFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin receptor antagonist 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。